{Propane-1,3-diylbis[(3,4-diethyl-1H-pyrrole-1,2-diyl)]}dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{Propane-1,3-diylbis[(3,4-diethyl-1H-pyrrole-1,2-diyl)]}dimethanol is a complex organic compound characterized by its unique structure, which includes two pyrrole rings connected by a propane-1,3-diyl linker and substituted with diethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {Propane-1,3-diylbis[(3,4-diethyl-1H-pyrrole-1,2-diyl)]}dimethanol typically involves the reaction of 3,4-diethyl-1H-pyrrole with propane-1,3-diol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated purification systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
{Propane-1,3-diylbis[(3,4-diethyl-1H-pyrrole-1,2-diyl)]}dimethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyrrole rings can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
{Propane-1,3-diylbis[(3,4-diethyl-1H-pyrrole-1,2-diyl)]}dimethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes and as a potential drug candidate.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of {Propane-1,3-diylbis[(3,4-diethyl-1H-pyrrole-1,2-diyl)]}dimethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
DIMETHYL 4,4’-(PROPANE-1,3-DIYL)BIS(1H-PYRROLE-3-CARBOXYLATE): This compound has a similar structure but with carboxylate groups instead of hydroxyl groups.
1-PROPENE-1,3-DIYLBIS(TRIPHENYLPHOSPHONIUM BROMIDE): Another related compound with a different functional group arrangement
Uniqueness
The uniqueness of {Propane-1,3-diylbis[(3,4-diethyl-1H-pyrrole-1,2-diyl)]}dimethanol lies in its specific substitution pattern and the presence of hydroxyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
105728-78-7 |
---|---|
Molecular Formula |
C21H34N2O2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
[1-[3-[3,4-diethyl-2-(hydroxymethyl)pyrrol-1-yl]propyl]-3,4-diethylpyrrol-2-yl]methanol |
InChI |
InChI=1S/C21H34N2O2/c1-5-16-12-22(20(14-24)18(16)7-3)10-9-11-23-13-17(6-2)19(8-4)21(23)15-25/h12-13,24-25H,5-11,14-15H2,1-4H3 |
InChI Key |
LMTFYCIVGYTEOC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN(C(=C1CC)CO)CCCN2C=C(C(=C2CO)CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.